molecular formula C11H9F5O2S B14051908 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051908
M. Wt: 300.25 g/mol
InChI Key: IHYZRQMFQGPHTO-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with a unique structure that includes both difluoromethoxy and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.

    Introduction of the trifluoromethylthio group: This step often involves the reaction of the intermediate with trifluoromethylthiolating agents such as trifluoromethyl phenyl sulfone.

    Formation of the propan-2-one moiety: This can be accomplished through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group can enhance metabolic stability, while the trifluoromethylthio group can improve binding affinity to target proteins.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one include:

    1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the functional groups, which can lead to different chemical properties and reactivity.

    1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one:

These comparisons highlight the importance of the position of functional groups in determining the properties and applications of these compounds.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2S/c1-6(17)4-7-5-8(19-11(14,15)16)2-3-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3

InChI Key

IHYZRQMFQGPHTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

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